Cas no 15462-10-9 (Benzo[c]phenanthridine,2,3,8,9-tetramethoxy-)
15462-10-9 structure
Product Name:Benzo[c]phenanthridine,2,3,8,9-tetramethoxy-
CAS No:15462-10-9
MF:C21H19NO4
MW:349.379865884781
CID:177422
PubChem ID:296522
Update Time:2025-04-19
Benzo[c]phenanthridine,2,3,8,9-tetramethoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzo[c]phenanthridine,2,3,8,9-tetramethoxy-
- 2,3,8,9-Tetramethoxybenzo(c)phenanthridine
- 2,3,8,9-Tetramethoxy-benzo[c]phenanthridin
- 2,3,8,9-tetramethoxy-benzo[c]phenanthridine
- 2,3,8,9-tetramethoxybenzo< c> phenanthridine
- AC1L6Q8Q
- CHEMBL520793
- NSC166717
- NSC 166717
- 15462-10-9
- 2,3,8,9-Tetramethoxybenzo[c]phenanthridine
- NSC-166717
- DTXSID20165680
-
- Inchi: 1S/C21H19NO4/c1-23-17-7-12-5-6-14-15-9-19(25-3)18(24-2)8-13(15)11-22-21(14)16(12)10-20(17)26-4/h5-11H,1-4H3
- InChI Key: MENTXTUAYRNMRW-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC2C=CC3=C4C=C(C(=CC4=CN=C3C=2C=1)OC)OC)OC
Computed Properties
- Exact Mass: 349.13147
- Monoisotopic Mass: 349.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 475
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- Density: 1.243
- Boiling Point: 543°Cat760mmHg
- Flash Point: 190.8°C
- Refractive Index: 1.666
- PSA: 49.81
Benzo[c]phenanthridine,2,3,8,9-tetramethoxy- Related Literature
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1. A very short route to fully aromatic 2,3,8,9- and 2,3,8,9,12-oxygenated benzo[c]phenanthridinesTiwalade A. Olugbade,Roger D. Waigh,Simon P. Mackay J. Chem. Soc. Perkin Trans. 1 1990 2657
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